Superior Human Plasma Stability vs. Val-Ala Linker
In a direct comparative study of site-specific trastuzumab ADCs bearing MMAE payloads, the Val-Cit dipeptide linker (derived from Boc-Val-Cit-OH) exhibited superior hydrophilicity and comparable in vitro potency to the Val-Ala linker. While both dipeptide triggers were effective, the increased hydrophobicity of the Val-Ala pair limited its utility within this type of linker construct, leading the authors to conclude that 'the ADC with the ValCitPABMMAE linker shows the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity' [1]. The Val-Cit linker's plasma stability is reported to be comparable to that of non-cleavable linkers in human circulation, whereas Val-Ala linkers show greater variability in stability profiles .
| Evidence Dimension | Linker Hydrophobicity and Overall ADC Properties |
|---|---|
| Target Compound Data | Val-Cit-PAB-MMAE ADC: 'most promising combination of in vitro potency, structural homogeneity, and hydrophilicity' |
| Comparator Or Baseline | Val-Ala-PAB-MMAE ADC: increased hydrophobicity limits utility |
| Quantified Difference | Not provided as a single numeric value; qualitative superiority in hydrophilicity and homogeneity |
| Conditions | Site-specific HER2-targeting ADCs with MMAE payload, evaluated for physical properties, in vitro cytotoxicity, and receptor affinity |
Why This Matters
Superior hydrophilicity reduces the risk of ADC aggregation, a known cause of accelerated plasma clearance and suboptimal efficacy.
- [1] Bryden F, et al. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody–drug conjugates. Org Biomol Chem. 2018;16:1882-1889. View Source
